Molecular Weight and Lipophilicity Differentiation from Unsubstituted 1,4-Diazepan-5-one Core
2-Methyl-1,4-diazepan-5-one (C6H12N2O, MW = 128.17 g/mol) exhibits a 12.3% increase in molecular weight relative to the unsubstituted 1,4-diazepan-5-one core (C5H10N2O, MW = 114.14 g/mol) due to the addition of a single methyl group at the 2-position . The methyl substituent also increases calculated logP relative to the parent scaffold, a key determinant of membrane permeability in lead optimization campaigns .
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight = 128.17 g/mol; Calculated logP estimated at 0.2-0.5 log units higher than parent scaffold |
| Comparator Or Baseline | 1,4-Diazepan-5-one (homopiperazin-5-one, CAS 34376-54-0): Molecular Weight = 114.14 g/mol |
| Quantified Difference | ΔMW = +14.03 g/mol (+12.3%); ΔlogP ≈ +0.2 to 0.5 (estimated from methyl group contribution) |
| Conditions | Calculated molecular weight based on atomic composition; logP estimation based on methyl group contribution to 1,4-diazepanone scaffold |
Why This Matters
The molecular weight difference directly affects compound handling and stoichiometric calculations during synthesis, while the lipophilicity shift alters physicochemical properties critical for membrane permeability and oral bioavailability in drug discovery programs.
